Lanthanum hydroxide

Descripción general

Descripción

Lanthanum hydroxide, also known as this compound, is a useful research compound. Its molecular formula is La(OH)3 and its molecular weight is 189.928 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Heterogeneous Catalysis

Lanthanum hydroxide serves as an effective support material for catalysts in various chemical reactions. Its unique morphology and crystallographic facets enhance catalytic performance. Recent studies have demonstrated its use in hydrogenation and cross-coupling reactions when combined with palladium nanoparticles. For instance, the reduction of 4-nitrophenol to 4-aminophenol was achieved rapidly using a palladium/lanthanum hydroxide catalyst, showcasing a high rate constant of 60 × 10⁻³ s⁻¹ .

Table 1: Catalytic Performance of this compound Supported Catalysts

| Reaction Type | Catalyst Used | Reaction Time | Rate Constant (s⁻¹) |

|---|---|---|---|

| Reduction of 4-Nitrophenol | Pd/La(OH)₃ | 45 seconds | 60 × 10⁻³ |

| Hydrogenation of Styrene | Pd/La(OH)₃ | TBD | TBD |

| Suzuki Cross-Coupling | Pd/La(OH)₃ | TBD | TBD |

Medical Applications

Chronic Kidney Disease Treatment

this compound has shown therapeutic potential in treating chronic kidney disease (CKD) by acting as a phosphate binder. It forms insoluble lanthanum phosphate complexes that reduce serum phosphorus levels, thus alleviating renal failure symptoms in animal models. A study indicated that this compound could effectively inhibit vascular calcification, which is a common complication in CKD patients .

Case Study: Metabolomics Research on this compound

A recent clinical study utilized metabolomics to understand the mechanism of action of this compound in CKD patients. The research identified significant interactions with the ROS-PI3K-AKT-mTOR-HIF-1α signaling pathway, suggesting that this compound could be a viable candidate for further clinical trials as a phosphorus binder .

Material Science Applications

Optoelectronic Devices

this compound nanoparticles are being explored as dopants in optoelectronic applications. For example, when doped into nitrogen-doped graphene quantum dots, this compound enhances the electrical and optical properties of the resulting nanocomposites. These materials have shown promise in forming Schottky diodes with notable photodetection capabilities .

Table 2: Properties of this compound-Doped Nanocomposites

| Property | Value |

|---|---|

| Responsivity | at -0.3 V bias |

| Maximum Detectivity | at -0.5 V bias |

| Fabrication Method | Green synthesis |

Análisis De Reacciones Químicas

Thermal Decomposition

La(OH)₃ decomposes in a two-step process under controlled heating:

| Stage | Temperature Range | Reaction | Mass Loss | Products |

|---|---|---|---|---|

| 1 | 330–360°C | Dehydration to lanthanum oxide hydroxide | ~4.37% | LaOOH + H₂O |

| 2 | 600–800°C | Further dehydration to lanthanum oxide | ~10.08% | La₂O₃ + H₂O |

Thermogravimetric analysis (TGA) reveals a total mass loss of ~22.38% up to 800°C .

Reactivity with Acids and Bases

-

Acid Dissolution : La(OH)₃ reacts with dilute acids (e.g., H₂SO₄, HCl) to form hydrated La³⁺ ions:

-

Alkali Stability : Unlike transition metal hydroxides, La(OH)₃ exhibits negligible reactivity with alkaline solutions, retaining its structure in basic media .

Carbonation and Hydrolysis Reactions

-

Atmospheric Carbonation : La(OH)₃ reacts with CO₂ to form lanthanum hydroxycarbonate:

Thermal decomposition of La(OH)CO₃ proceeds at 425–525°C, yielding La₂O₂CO₃, which further decomposes to La₂O₃ above 625°C .

-

Hydrolysis : Under hydrothermal conditions, La(OH)₃ can hydrolyze to form lanthanum hydroxychloride (La(OH)₂Cl) in the presence of NH₄Cl .

Table 1: Thermal Decomposition Parameters

| Parameter | Value | Source |

|---|---|---|

| Initial Dehydration | 330–360°C | |

| Final Decomposition | 600–800°C | |

| Total Mass Loss | 22.38% |

Table 2: Catalytic Performance of Pd/La(OH)₃

| Reaction | Rate Constant/Yield | Conditions | Source |

|---|---|---|---|

| 4-Nitrophenol Reduction | s⁻¹ | 25°C, NaBH₄ excess | |

| Suzuki Coupling | >95% Yield | 80°C, 2 h |

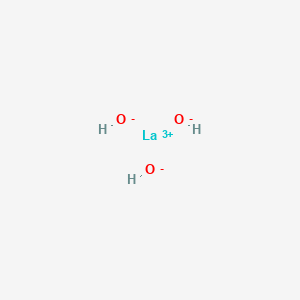

Propiedades

Número CAS |

39377-54-3 |

|---|---|

Fórmula molecular |

La(OH)3 H3LaO3 |

Peso molecular |

189.928 g/mol |

Nombre IUPAC |

lanthanum(3+);trihydroxide |

InChI |

InChI=1S/La.3H2O/h;3*1H2/q+3;;;/p-3 |

Clave InChI |

YXEUGTSPQFTXTR-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[La+3] |

SMILES canónico |

[OH-].[OH-].[OH-].[La+3] |

Key on ui other cas no. |

14507-19-8 |

Descripción física |

DryPowde |

Pictogramas |

Corrosive |

Sinónimos |

lanthanum hydroxide lanthanum hydroxide (La(OH)3) lanthanum hydroxide (La-(OH)3) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.